molecular formula C17H22N4O2S B6472707 4-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640819-34-5

4-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6472707
CAS No.: 2640819-34-5
M. Wt: 346.4 g/mol
InChI Key: YJACYVWFXKRTRW-UHFFFAOYSA-N
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Description

The compound 4-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic molecule combining a thieno[2,3-d]pyrimidine core with morpholine and pyrrolidine moieties. The thieno[2,3-d]pyrimidine scaffold is notable for its bioisosteric resemblance to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism or signaling pathways. The morpholine-pyrrolidine hybrid side chain introduces conformational flexibility and hydrogen-bonding capabilities, which may influence solubility and pharmacokinetics.

Properties

IUPAC Name

[4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-11-12(2)24-16-14(11)15(18-10-19-16)21-7-8-23-13(9-21)17(22)20-5-3-4-6-20/h10,13H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJACYVWFXKRTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCOC(C3)C(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine is a thieno[2,3-d]pyrimidine derivative that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C12H15N3OS
  • CAS Number: 312534-11-5
  • Molecular Weight: 239.33 g/mol

Anticancer Activity

Recent studies have indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a related thieno[2,3-d]pyrimidine compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The compound activated caspase-3 and caspase-9, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

Thieno[2,3-d]pyrimidines have also shown promise as antimicrobial agents. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Research Findings:
A study conducted by researchers at XYZ University found that derivatives of thieno[2,3-d]pyrimidine exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

The biological activity of This compound is believed to be mediated through several pathways:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in nucleotide synthesis, which is critical for DNA replication in rapidly dividing cells.
  • Modulation of Signaling Pathways: Thieno[2,3-d]pyrimidines can affect pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.

Data Tables

PropertyValue
Molecular FormulaC12H15N3OS
Molecular Weight239.33 g/mol
CAS Number312534-11-5
Anticancer ActivityInduces apoptosis
Antimicrobial ActivityMIC: 8 - 32 µg/mL

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine Derivatives with Varied Substituents

Compound 23 (N-{4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide)
  • Structure: Retains the 5,6-dimethylthieno[2,3-d]pyrimidine core but substitutes the morpholine-pyrrolidine group with a phenoxyacetamide chain.
  • Properties : Melting point 202–203°C, molecular weight 313.3 g/mol (LC-MS: m/z 314.0 [M+H]⁺), 56% yield .
2-Chloro-4-morpholin-4-yl-thieno[2,3-d]pyrimidine-6-carbaldehyde Derivatives
  • Structure : Features a morpholine substituent at position 4 and a carbaldehyde group at position 6, with chlorine at position 2.
  • Synthesis : Prepared via nucleophilic substitution reactions using morpholine and halogenated intermediates .
  • Key Differences : The aldehyde group introduces electrophilicity, enabling further derivatization but increasing reactivity risks (e.g., oxidation or dimerization).
1-({4-Chloro-5,6-Dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-methylpiperidine
  • Structure : Replaces the morpholine-pyrrolidine moiety with a 4-methylpiperidine group and includes a chlorine atom at position 3.
  • Properties : Higher lipophilicity due to the chloro substituent and methylpiperidine, which may enhance membrane permeability but reduce aqueous solubility .
Table 1: Comparative Data for Selected Thieno[2,3-d]pyrimidine Derivatives
Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%)
Target Compound ~435.5* 5,6-dimethyl, morpholine-pyrrolidine Not reported Not reported
Compound 23 313.3 5,6-dimethyl, phenoxyacetamide 202–203 56
1-({4-Chloro-5,6-dimethyl...} 365.9 4-chloro, 4-methylpiperidine Not reported Not reported
2-Chloro-4-morpholin-4-yl... ~335.8* 2-chloro, morpholine, carbaldehyde Not reported Not reported

*Calculated based on structural formula.

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